molecular formula C21H16ClNO4S B2851044 N-(2-benzoyl-4-chlorophenyl)-2-methylsulfonylbenzamide CAS No. 896363-78-3

N-(2-benzoyl-4-chlorophenyl)-2-methylsulfonylbenzamide

Cat. No. B2851044
CAS RN: 896363-78-3
M. Wt: 413.87
InChI Key: NTCHPFNEGOIULK-UHFFFAOYSA-N
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Description

“N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide” is a compound with the linear formula C20H13ClN2O4 . Another compound, “N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide”, has the molecular formula C16H13Cl2NO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. For “N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide”, the molecular weight is 416.843 . For “N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide”, the molecular weight is 322.19 .

Scientific Research Applications

Central Nervous System (CNS) Agents

A series of compounds including N-(2-benzoyl-4-chlorophenyl)-2-methanesulfonylbenzamide derivatives have been synthesized and evaluated for their potential as CNS agents . These compounds have been assessed for anxiolytic and skeletal muscle relaxant activities, showing promise in the development of new therapeutic agents for CNS disorders.

Antimicrobial Agents

Research has indicated that derivatives of N-(2-benzoyl-4-chlorophenyl)-2-methanesulfonylbenzamide possess antimicrobial properties . These compounds have been tested against various bacterial and fungal strains, revealing their potential as novel antimicrobial agents, particularly against Gram-positive pathogens and biofilm-associated infections.

Synthesis of Enantiomerically Pure Amino Acids

The compound has been utilized in the synthesis of enantiomerically pure amino acids . This application is significant in the pharmaceutical industry where the chirality of amino acids can influence the efficacy and safety of drug formulations.

Drug Design and Development

N-(2-benzoyl-4-chlorophenyl)-2-methanesulfonylbenzamide: and its derivatives are valuable in drug design and development. Their molecular structures can be modified to create new compounds with potential therapeutic effects, as well as to improve bioavailability and reduce toxicity .

Biological Evaluation for Drug Discovery

The compound has been characterized and biologically evaluated for its potential in drug discovery . This includes assessing its antioxidant activity, toxicity, and in silico studies concerning its antimicrobial effect and toxicity.

Chemical Organic Compound Synthesis

As a chemical organic compound, N-(2-benzoyl-4-chlorophenyl)-2-methanesulfonylbenzamide serves as a building block in the synthesis of various organic compounds. This is crucial for the development of new materials and chemicals with specific properties and applications .

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4S/c1-28(26,27)19-10-6-5-9-16(19)21(25)23-18-12-11-15(22)13-17(18)20(24)14-7-3-2-4-8-14/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCHPFNEGOIULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)-2-methylsulfonylbenzamide

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